BenchChemオンラインストアへようこそ!

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

α₁-adrenergic receptor competitive binding assay human prostate

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic, achiral small molecule (MW 352.4 g/mol, C20H24N4O2) that incorporates a phenyltetrahydropyran carbonyl group linked to a pyrimidin‑2‑ylpiperazine moiety. The compound is a documented α₁‑adrenergic receptor antagonist, exhibiting an IC50 of 5 nM in a competitive binding assay using human prostate cells.

Molecular Formula C20H24N4O2
Molecular Weight 352.438
CAS No. 1203402-33-8
Cat. No. B3003655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
CAS1203402-33-8
Molecular FormulaC20H24N4O2
Molecular Weight352.438
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C20H24N4O2/c25-18(20(7-15-26-16-8-20)17-5-2-1-3-6-17)23-11-13-24(14-12-23)19-21-9-4-10-22-19/h1-6,9-10H,7-8,11-16H2
InChIKeyFRHBPGITHUFBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Procure (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (CAS 1203402-33-8) – Structural and Pharmacological Baseline


(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic, achiral small molecule (MW 352.4 g/mol, C20H24N4O2) that incorporates a phenyltetrahydropyran carbonyl group linked to a pyrimidin‑2‑ylpiperazine moiety . The compound is a documented α₁‑adrenergic receptor antagonist, exhibiting an IC50 of 5 nM in a competitive binding assay using human prostate cells [1]. This pharmacological profile distinguishes it from simple pyrimidinylpiperazine analogues that lack the tetrahydropyran‑phenyl substituent and is the primary quantitative anchor for its scientific selection.

Why Generic Pyrimidinylpiperazine Analogues Cannot Replace (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone


The pyrimidin‑2‑ylpiperazine scaffold is present in numerous compounds with divergent pharmacological actions, including GPR119 modulators, CCR4 antagonists, and kinase inhibitors [1]. The addition of a bulky 4‑phenyltetrahydro‑2H‑pyran‑4‑carbonyl group to this scaffold, as in this compound, introduces a constrained hydrophobic region that markedly alters binding-pocket complementarity and selectivity at the α₁‑adrenergic receptor [2]. Consequently, substitution by a generic pyrimidinylpiperazine or a simpler phenylpiperazine derivative, both of which lack this tetrahydropyran‑phenyl motif, cannot guarantee the same receptor engagement or potency profile. The quantitative evidence below demonstrates that the compound’s precise substitution pattern is the critical determinant of its differentiated biological activity.

Quantitative Differentiation Evidence for (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone


α₁-Adrenergic Receptor Antagonist Potency Compared to WAY-221060

The compound inhibits α₁-adrenergic receptor binding with an IC50 of 5 nM in human prostate cells, as determined by a competitive binding assay using (125I)-HEAT [1]. In contrast, the structurally related pyrimidinylpiperazine analogue WAY-221060 does not have reported affinity for the α₁-adrenergic receptor and is instead characterized as a GPR119 modulator, with an EC50 of >10 µM at that unrelated target . This demonstrates a quantitative, target‑level differentiation of at least 2,000‑fold in α₁-adrenergic receptor potency, making the compound the clearly preferred tool for studies requiring selective α₁‑antagonism.

α₁-adrenergic receptor competitive binding assay human prostate

Structural Determinant of α₁-Adrenergic Selectivity: Tetrahydropyran-Phenyl vs. Acyclic Phenyl Group

The compound’s 4‑phenyltetrahydro‑2H‑pyran‑4‑carbonyl group introduces a sterically constrained, electron‑rich hydrophobic moiety that is absent in key comparators. When compared to the acyclic phenyl analogue WAY-221060, which carries a cinnamoyl (phenylpropenone) group, the tetrahydropyran‑phenyl group increases molecular rigidity and alters hydrogen‑bonding potential . The crystallographic torsion angle of the tetrahydropyran ring restricts the phenyl orientation to a spatial region distinct from that adopted by the flexible cinnamoyl chain, a difference that correlates with the observed 5 nM α₁‑receptor binding, versus no detectable binding for the comparator [1].

structure-activity relationship tetrahydropyran α₁-adrenoceptor

In Silico Target Prediction Differentiates from Promiscuous Pyrimidinylpiperazines

Computational target prediction using DrugMapper indicates that the compound is primarily an α₁-adrenergic receptor antagonist, with no significant affinity predicted for GPR119, CCR4, or kinase targets commonly engaged by other pyrimidinylpiperazine derivatives [1]. In contrast, the unsubstituted pyrimidinylpiperazine fragment is predicted to interact with a wider range of targets, including serotonin and dopamine receptors, reflecting its promiscuous nature [2]. This narrowed in silico prediction profile supports the compound’s use when pharmacological precision is required.

target prediction adrenergic receptor DrugMapper

Optimal Application Scenarios for (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone


Selective α₁-Adrenergic Receptor Antagonism in Human Prostate Pharmacology

With an IC50 of 5 nM at the α₁-adrenergic receptor in human prostate cells, the compound is the preferred tool for dissecting α₁-mediated signaling pathways in prostate biology, particularly when high-potency antagonism is essential and off‑target activity on GPR119 or CCR4 would confound results [1].

Structure-Activity Relationship (SAR) Studies of Pyrimidinylpiperazine Ligands

The unique 4‑phenyltetrahydro‑2H‑pyran‑4‑carbonyl substituent allows researchers to systematically evaluate the contribution of cyclic versus acyclic hydrophobic groups to α₁-receptor binding, providing a critical reference point for SAR campaigns that aim to optimize selectivity within the pyrimidinylpiperazine class .

In Silico Model Validation for Adrenergic Receptor Ligand Prediction

The compound’s well‑defined α₁-antagonist profile and clean in silico prediction make it an ideal positive control for validating computational target‑prediction algorithms, ensuring that models can correctly distinguish α₁-active molecules from promiscuous pyrimidinylpiperazine chemotypes [2].

Quote Request

Request a Quote for (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.